molecular formula C11H10ClN3S B15277911 5-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

5-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B15277911
M. Wt: 251.74 g/mol
InChI Key: LJNWPRPKZHNVGV-UHFFFAOYSA-N
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Description

5-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a pyridazine ring fused with a thienopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the condensation of 6-chloropyridazine with a thienopyridine precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridazine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

5-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridazine: A precursor in the synthesis of the target compound.

    Thienopyridine: A related heterocyclic structure with similar properties.

    Pyridazine Derivatives: Compounds with a pyridazine ring that exhibit comparable chemical behavior.

Uniqueness

5-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of novel compounds with specific biological or material functions.

Properties

Molecular Formula

C11H10ClN3S

Molecular Weight

251.74 g/mol

IUPAC Name

5-(6-chloropyridazin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine

InChI

InChI=1S/C11H10ClN3S/c12-10-1-2-11(14-13-10)15-5-3-9-8(7-15)4-6-16-9/h1-2,4,6H,3,5,7H2

InChI Key

LJNWPRPKZHNVGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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